(-)-Cyclopenin

Content Navigation

Common issue: substituting cyclopenol or N-methyl analogs disrupts cyclopenase-mediated ring-contraction and eliminates base-catalyzed rearrangements. (-)-Cyclopenin resolves this with its native spiro-epoxide and NH-proton, providing the only substrate for AsqI and VdoD. >2,000-fold selective AChE inhibition enables unambiguous neurochemical screening; sub-μM Mpro activity supports antiviral SAR. Guaranteed ≥98% purity, in-stock.

CAS Number

Product Name

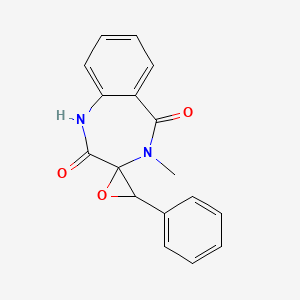

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(-)-Cyclopenin (CAS: 20007-87-8) is a naturally occurring fungal benzodiazepine alkaloid characterized by a unique spiro-oxirane (epoxide) ring system. In procurement and material selection, it is primarily valued as a highly specific biosynthetic intermediate and a versatile synthetic precursor for quinolone scaffolds. Unlike generic benzodiazepines, the reactive epoxide and unsubstituted amide nitrogen of (-)-cyclopenin allow for specialized ring-contraction reactions, making it an essential substrate for enzymatic assays involving cyclopenase and a critical building block for synthesizing viridicatin-type libraries[1]. Furthermore, its potent and highly selective biological activities establish it as a premium reference standard in cholinesterase and viral protease inhibition assays .

Research Fit

Substituting (-)-cyclopenin with closely related fungal metabolites or synthetic analogs fundamentally disrupts both chemical and enzymatic workflows. Using cyclopenol—which possesses an additional meta-hydroxyl group—forces any subsequent ring-contraction to yield viridicatol rather than viridicatin, altering the downstream scaffold [1]. Attempting to bypass the benzodiazepine stage by directly procuring viridicatin eliminates the ability to study the upstream spiro-epoxide rearrangement or cytochrome P450-mediated meta-hydroxylations, as viridicatin is not a substrate for these enzymes [1]. Furthermore, N-methylated cyclopenin analogs fail to undergo base-catalyzed rearrangement due to the lack of an essential NH-proton, proving that the exact structural features of (-)-cyclopenin are strictly required for its unique reactivity profile [2].

Substitution Risk

NH-Proton Requirement for Quinolone Formation

The synthesis of viridicatin from (-)-cyclopenin relies on a ring contraction that extrudes methyl isocyanate. (-)-Cyclopenin successfully undergoes this rearrangement in both acidic (1N HCl) and basic (1N NaOH or 30% aqueous ammonia) conditions. In contrast, its direct comparator, N-methylcyclopenin, only affords N-methylviridicatin in the presence of acid, completely failing to rearrange under basic conditions [1]. This confirms that the unsubstituted NH-proton of (-)-cyclopenin is an absolute requirement for base-catalyzed quinolone scaffold generation.

| Evidence Dimension | Base-Catalyzed Rearrangement to Quinolone |

| Target Compound Data | (-)-Cyclopenin: Successful conversion to viridicatin |

| Comparator Or Baseline | N-methylcyclopenin: Fails to convert under basic conditions |

| Quantified Difference | Absolute qualitative difference in base-compatibility |

| Conditions | 1N NaOH or 30% aqueous ammonia |

Dictates the selection of (-)-cyclopenin over methylated analogs when basic conditions are required for downstream quinolone library synthesis.

VdoD-Mediated Hydroxylation Substrate

In the study of rare enzymatic meta-hydroxylations at monoalkylated benzene rings, (-)-cyclopenin serves as the specific substrate for the cytochrome P450 enzyme VdoD, which converts it to cyclopenol. When the downstream rearranged product, viridicatin, was tested as a substrate for VdoD, direct conversion to viridicatol was not detected[1]. This establishes that the meta-hydroxylation must occur at the spiro-epoxide benzodiazepine stage, not the quinolone stage.

| Evidence Dimension | Substrate Viability for VdoD (Cytochrome P450) |

| Target Compound Data | (-)-Cyclopenin: Successfully hydroxylated to cyclopenol |

| Comparator Or Baseline | Viridicatin: Not detected as a substrate |

| Quantified Difference | 100% dependency on the cyclopenin scaffold for enzymatic recognition |

| Conditions | Precursor feeding experiments in VdoD transformants |

Forces researchers studying fungal meta-hydroxylation to procure (-)-cyclopenin rather than downstream quinolones.

AChE over BChE Selectivity

(-)-Cyclopenin demonstrates highly specific inhibition of human recombinant AChE, with an IC50 of 2.04 μM. When compared to its activity against recombinant equine BChE, the compound exhibits an IC50 greater than 4,080 μM, representing a >2,000-fold selectivity for AChE . This extreme differential makes it vastly superior to broad-spectrum cholinesterase inhibitors when isolating AChE-specific pathways.

| Evidence Dimension | Cholinesterase Inhibition (IC50) |

| Target Compound Data | (-)-Cyclopenin: 2.04 μM (AChE) |

| Comparator Or Baseline | (-)-Cyclopenin: >4,080 μM (BChE) |

| Quantified Difference | >2,000-fold selectivity for AChE |

| Conditions | In vitro human recombinant AChE vs. equine BChE assays |

Ensures precise targeting in neurochemical assays without confounding off-target effects from BChE inhibition.

SARS-CoV-2 Mpro Inhibition Potency

(-)-Cyclopenin and its specific stereoisomers have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). Specific cyclopenin conformers exhibited an IC50 of approximately 0.40 μM. In stark contrast, structurally modified analogs (such as compound 3 in the comparative study) showed less than 30% inhibition at 10 μM, rendering them effectively inactive [1]. This highlights the critical nature of the exact (-)-cyclopenin stereostructure for maintaining stable hydrogen bonding and hydrophobic interactions within the Mpro active site.

| Evidence Dimension | SARS-CoV-2 Mpro Inhibition (IC50) |

| Target Compound Data | (-)-Cyclopenin conformers: ~0.40 μM |

| Comparator Or Baseline | Inactive cyclopenin analog (Compound 3): >10 μM |

| Quantified Difference | >25-fold higher potency |

| Conditions | In vitro SARS-CoV-2 Mpro catalytic activity assay |

Validates (-)-cyclopenin as a specific, high-potency scaffold for antiviral drug development, outperforming closely related fungal metabolites.

Viridicatin & Quinolone Library Synthesis

Because (-)-cyclopenin readily undergoes both acid- and base-catalyzed ring contraction and extrusion of methyl isocyanate, it is the ideal starting material for synthesizing viridicatin and complex 4-aryl-2-quinolone libraries. This chemical flexibility is lost in N-methylated analogs, making (-)-cyclopenin the required choice for base-compatible synthetic routes [1].

Fungal Biosynthetic Pathway Studies

(-)-Cyclopenin is essential for in vitro assays characterizing cyclopenase (AsqI) activity and cytochrome P450 (VdoD) meta-hydroxylations. Since downstream products like viridicatin cannot be hydroxylated by VdoD, (-)-cyclopenin must be procured to accurately model the intermediate steps of fungal alkaloid biosynthesis [2].

Selective AChE Inhibition Assays

With a >2,000-fold selectivity for acetylcholinesterase over butyrylcholinesterase, (-)-cyclopenin is perfectly suited as a reference standard in neurochemical screening. It allows researchers to isolate AChE-dependent pathways in synaptic transmission and neurodegenerative disease models without the confounding variables introduced by dual-action inhibitors .

Antiviral Protease SAR Studies

Given its sub-micromolar IC50 against SARS-CoV-2 Mpro, (-)-cyclopenin serves as a validated hit compound for antiviral drug design. Its specific spiro-epoxide and benzodiazepine conformation provides a rigid scaffold for computational docking and SAR expansion, outperforming inactive structural analogs in targeted protease assays[3].

Application Fit Matrix

References

- [1] The Conversion of Cyclopenin into Viridicatin. J. Chem. Soc. D, 1969.

- [2] Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring. Org. Lett. 2021.

- [4] Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34. Pharmaceuticals 2021.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Richter H, Winter K, el-Kousy S, Luckner M. [The synthesis of derivatives of (plus or minus)-cyclopenin]. Pharmazie. 1974 Aug;29(8):506-10. German. PubMed PMID: 4411221.

3: Nover L, Luckner M. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling. Eur J Biochem. 1969 Sep;10(2):268-73. PubMed PMID: 5823102.

4: Luckner M. [On the synthesis of quinoline alkaloids in plants. 2. Fermentativ conversion of the penicillin alkaloids cyclopenin and cyclopenol to viridicatin and viridicatol]. Eur J Biochem. 1967 Jul;2(1):74-8. German. PubMed PMID: 6079765.

5: Rhee RP, White JD. Synthesis of cyclopenin and glycosminine from phenylpyruvic acid. J Org Chem. 1977 Nov 11;42(23):3650-3. PubMed PMID: 915586.

6: Kirby GW, Narayanaswami S. Stereochemical studies on the biosynthesis of the alpha beta-didehydro-amino-acid units of mycelianamide, cyclopenin, and cyclopenol. J Chem Soc Perkin 1. 1976;(14):1564-7. PubMed PMID: 987053.

7: White JD, Haefliger WE, Dimsdale MJ. Stereospecific synthesis of dl-cyclopenin and dl-cyclopenol. Tetrahedron. 1970 Jan;26(1):233-42. PubMed PMID: 5415399.

8: Bu YY, Yamazaki H, Takahashi O, Kirikoshi R, Ukai K, Namikoshi M. Penicyrones A and B, an epimeric pair of α-pyrone-type polyketides produced by the marine-derived Penicillium sp. J Antibiot (Tokyo). 2016 Jan;69(1):57-61. doi: 10.1038/ja.2015.82. Epub 2015 Aug 5. PubMed PMID: 26243556.

9: Kusano M, Koshino H, Uzawa J, Fujioka S, Kawano T, Kimura Y. Nematicidal alkaloids and related compounds produced by the fungus Penicillium cf. simplicissimum. Biosci Biotechnol Biochem. 2000 Dec;64(12):2559-68. PubMed PMID: 11210117.

10: Mohamed LW, El-Yamany MF. Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. Arch Pharm Res. 2012 Aug;35(8):1369-77. doi: 10.1007/s12272-012-0806-3. Epub 2012 Sep 1. PubMed PMID: 22941479.

11: Santini A, Mikušová P, Sulyok M, Krska R, Labuda R, Srobárová A. Penicillium strains isolated from Slovak grape berries taxonomy assessment by secondary metabolite profile. Mycotoxin Res. 2014 Nov;30(4):213-20. doi: 10.1007/s12550-014-0205-3. Epub 2014 Aug 12. PubMed PMID: 25109845.

12: Frisvad JC, Samson RA, Rassing BR, van der Horst MI, van Rijn FT, Stark J. Penicillium discolor, a new species from cheese, nuts and vegetables. Antonie Van Leeuwenhoek. 1997 Aug;72(2):119-26. PubMed PMID: 9298190.

13: Kozlovskiĭ AG, Vinokurova NG, Zhelifonova VP. [Mycotoxins from the fungi Penicillium vulpinum (Cooke & Massee) Seifert & Samson]. Mikrobiologiia. 2000 Jan-Feb;69(1):45-8. Russian. PubMed PMID: 10808488.

14: BRACKEN A, POCKER A, RAISTRICK H. Studies in the biochemistry of microorganisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling. Biochem J. 1954 Aug;57(4):587-95. PubMed PMID: 13198807; PubMed Central PMCID: PMC1269808.

15: Hodge RP, Harris CM, Harris TM. Verrucofortine, a major metabolite of Penicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin. J Nat Prod. 1988 Jan-Feb;51(1):66-73. PubMed PMID: 3373229.

16: Lerbs W, Luckner M. Cyclopeptine synthetase activity in surface cultures of Penicillium cyclopium. J Basic Microbiol. 1985;25(6):387-91. PubMed PMID: 2995633.

17: Jensen B, Knudsen IM, Andersen B, Nielsen KF, Thrane U, Jensen DF, Larsen J. Characterization of microbial communities and fungal metabolites on field grown strawberries from organic and conventional production. Int J Food Microbiol. 2013 Jan 1;160(3):313-22. doi: 10.1016/j.ijfoodmicro.2012.11.005. Epub 2012 Nov 13. PubMed PMID: 23290240.

18: Helbig F, Steighardt J, Roos W. Uric acid is a genuine metabolite of Penicillium cyclopium and stimulates the expression of alkaloid biosynthesis in this fungus. Appl Environ Microbiol. 2002 Apr;68(4):1524-33. PubMed PMID: 11916664; PubMed Central PMCID: PMC123850.

19: Nover L, Luckner M. Mixed functional oxygenations during the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids of penicillium cyclopium westling. Incorporation of molecular oxygen and NIH-shift. FEBS Lett. 1969 Jun;3(4):292-296. PubMed PMID: 11947032.

20: Kuno F, Otoguro K, Shiomi K, Iwai Y, Omura S. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1996 Aug;49(8):742-7. PubMed PMID: 8823504.

Explore Compound Types

O4Si-4